molecular formula C17H14ClN3O2 B279417 N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Numéro de catalogue B279417
Poids moléculaire: 327.8 g/mol
Clé InChI: OCYMSPKYMXUPDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential pharmacological use. It was first identified as a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathway of various cytokines and growth factors.

Mécanisme D'action

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a selective inhibitor of JAK3, which is a non-receptor tyrosine kinase that is primarily expressed in hematopoietic cells. JAK3 is involved in the signaling pathway of various cytokines, which are important for the development and function of immune cells. When cytokines bind to their receptors, JAK3 is activated and phosphorylates signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene expression. By inhibiting JAK3, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can prevent the activation of STATs and downstream signaling pathways, leading to the suppression of immune cell activation and cytokine production.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have potent immunosuppressive effects in vitro and in vivo. In animal models of autoimmune diseases, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to reduce the severity of disease and prevent the development of new lesions. In human clinical trials, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can also have adverse effects on the immune system, such as an increased risk of infections and malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune cell activation and cytokine production. However, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can also have off-target effects on other JAK family members, such as JAK1 and JAK2, which can complicate the interpretation of experimental results. Additionally, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be toxic to cells at high concentrations, which can limit its use in certain assays.

Orientations Futures

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has shown promise as a therapeutic agent for various autoimmune and inflammatory diseases. However, there is still much to be learned about its mechanism of action and potential side effects. Future research should focus on identifying the molecular targets of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and elucidating the downstream signaling pathways that are affected by JAK3 inhibition. Additionally, new JAK3 inhibitors with improved selectivity and safety profiles should be developed to overcome the limitations of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Finally, clinical trials should continue to evaluate the efficacy and safety of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in the treatment of autoimmune and inflammatory diseases.

Méthodes De Synthèse

The synthesis of N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step process that starts with the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form 3-chlorophenyl 2-oxoethylcarbamate. This intermediate is then reacted with 2-amino-4-oxoquinazoline to form N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. The overall yield of this synthesis method is approximately 30%.

Applications De Recherche Scientifique

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential use in treating various autoimmune and inflammatory diseases. It has been shown to be a potent inhibitor of JAK3, which plays a critical role in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(3-chlorophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can suppress the activation of T cells and prevent the release of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

Propriétés

Formule moléculaire

C17H14ClN3O2

Poids moléculaire

327.8 g/mol

Nom IUPAC

N-(3-chlorophenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C17H14ClN3O2/c18-12-4-3-5-13(10-12)20-16(22)8-9-21-11-19-15-7-2-1-6-14(15)17(21)23/h1-7,10-11H,8-9H2,(H,20,22)

Clé InChI

OCYMSPKYMXUPDO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=CC=C3)Cl

SMILES canonique

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=CC=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.